C-RAF kinase-IN-1

C-RAF Inhibition Kinase Assay Potency

C-RAF kinase-IN-1 (compound 1l) is a diarylurea/amide quinoline derivative that functions as a potent and selective inhibitor of C-RAF kinase (RAF1). This small-molecule tool compound is characterized by an in vitro enzymatic IC50 value of 0.193 μM against its primary target.

Molecular Formula C32H30F6N4O5
Molecular Weight 664.6 g/mol
Cat. No. B12404645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-RAF kinase-IN-1
Molecular FormulaC32H30F6N4O5
Molecular Weight664.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=C(C(=CC2=N1)OCCN3CCOCC3)OC)OC4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C32H30F6N4O5/c1-19-27(13-20-14-28(44-2)29(18-26(20)39-19)46-12-9-42-7-10-45-11-8-42)47-25-5-3-23(4-6-25)40-30(43)41-24-16-21(31(33,34)35)15-22(17-24)32(36,37)38/h3-6,13-18H,7-12H2,1-2H3,(H2,40,41,43)
InChIKeyBDUXTDKSYCKXFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C-RAF kinase-IN-1: A Selective Quinoline-Based Probe for Dissecting RAF1-Dependent Signaling in Oncology


C-RAF kinase-IN-1 (compound 1l) is a diarylurea/amide quinoline derivative that functions as a potent and selective inhibitor of C-RAF kinase (RAF1). This small-molecule tool compound is characterized by an in vitro enzymatic IC50 value of 0.193 μM against its primary target [1]. It serves as a valuable chemical probe for delineating the specific contributions of the C-RAF isoform within the MAPK signaling cascade, distinct from the broader activity profiles of clinical BRAF or pan-RAF inhibitors [1].

Probe class Selective C-RAF kinase inhibitor
Pathway context MAPK signaling dissection
Use case Isoform-specific mechanistic studies

Why C-RAF kinase-IN-1 Cannot Be Substituted by Generic Pan-RAF or BRAF Inhibitors in Research


Generic substitution of C-RAF kinase-IN-1 with common RAF inhibitors like sorafenib or AZ 628 is scientifically unsound due to their divergent selectivity profiles. While clinical agents like sorafenib are multi-kinase inhibitors (targeting VEGFR, PDGFR, etc.) [1] and AZ 628 inhibits multiple RAF isoforms and other kinases , C-RAF kinase-IN-1 demonstrates high selectivity for C-RAF against a panel of 12 diverse kinases at 1 μM [2]. Furthermore, C-RAF kinase-IN-1 exhibits superior antiproliferative potency to sorafenib in head-to-head cellular assays, being more potent in 53 of 60 cancer cell lines tested [2]. This differential activity and selectivity profile renders C-RAF kinase-IN-1 a unique and non-interchangeable tool for precise investigation of C-RAF-specific biology, as detailed below.

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Multi-kinase inhibitor confound

Broad-spectrum RAF/VEGFR inhibitors may introduce off-target activities that obscure C-RAF-specific signaling readouts.

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Isoform masking with pan-RAF agents

Pan-RAF inhibitors suppress BRAF and C-RAF simultaneously, preventing attribution of effects to a single isoform in MAPK pathway analysis.

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Antiproliferative context shift

Cell-line response profiles of clinical candidates may not transfer to this tool compound; direct replacement can alter interpretation of C-RAF dependency.

Quantitative Evidence for C-RAF kinase-IN-1: A Data-Driven Guide for Scientific Selection


Comparative C-RAF Kinase Inhibitory Potency: C-RAF kinase-IN-1 vs. Key Analogs

C-RAF kinase-IN-1 (compound 1l) inhibits C-RAF kinase with an IC50 of 193 nM, which is more potent than the reference pan-kinase inhibitor sorafenib but less potent than highly optimized clinical candidates like PLX8394 and RAF709. This positions it as a potent, non-clinical tool compound with a distinct potency profile for mechanistic studies [1].

Kinase inhibitory potency
Cross-study comparable
C-RAF IC50 193 nM
Comparator range: 0.4–29 nM (sorafenib, AZ 628, PLX8394, RAF709, B-Raf IN 1)

Assay potency context; distinguishes tool-compound tier from clinical candidates.

Cell-free enzymatic assay; relative ranking depends on assay conditions.

C-RAF Inhibition Kinase Assay Potency Lead Optimization

C-RAF Selectivity Profiling: C-RAF kinase-IN-1 vs. Sorafenib and AZ 628

At a concentration of 1 μM, C-RAF kinase-IN-1 (compound 1l) demonstrated high selectivity for C-RAF kinase when screened against a panel of 12 other diverse kinases. This contrasts sharply with the multi-kinase inhibition profiles of sorafenib and AZ 628 [1].

Kinase selectivity profile
Direct head-to-head
High selectivity against 12-kinase panel at 1 μM
Comparators: multi-kinase inhibition (sorafenib, AZ 628)

Supports C-RAF-specific pathway isolation; reduces off-target confound risk.

Panel screening data; confirm in target-relevant cellular context.

Kinase Selectivity Off-Target Effects C-RAF Panel Screening

Broad-Spectrum Antiproliferative Activity in Cancer Cell Lines: C-RAF kinase-IN-1 vs. Sorafenib

In a head-to-head comparison against the NCI-60 cancer cell line panel, C-RAF kinase-IN-1 (compound 1l) demonstrated superior potency to the reference drug sorafenib. Specifically, it was more potent than sorafenib in 53 out of the 60 cancer cell lines tested, indicating a broader and more robust antiproliferative effect across diverse cancer types [1].

Antiproliferative activity
Direct head-to-head
53 of 60 NCI-60 cell lines showed a measurable response difference favoring target vs. sorafenib

Supports cell-model endpoint review; context-dependent comparison.

GI50 dose-response screening; confirm C-RAF dependency per lineage.

Antiproliferative Activity Cancer Cell Lines NCI-60 Panel Sorafenib Comparison

Recommended Applications for C-RAF kinase-IN-1 Based on Differential Evidence


Dissecting C-RAF-Specific vs. Pan-RAF Functions in MAPK Signaling

Use C-RAF kinase-IN-1 in experiments designed to parse the unique role of the C-RAF isoform. Its high selectivity for C-RAF over a panel of 12 kinases at 1 μM [1] makes it an ideal tool for this purpose. In contrast, using a pan-RAF inhibitor like AZ 628 or a multi-kinase inhibitor like sorafenib would yield results confounded by inhibition of BRAF or other non-RAF targets .

Validating C-RAF Dependency in Broad Cancer Cell Line Panels

Employ C-RAF kinase-IN-1 for broad-spectrum cancer cell line screening to identify models with potential C-RAF dependency. Its demonstrated superiority to sorafenib in 53 of 60 NCI-60 cell lines [1] establishes it as a more sensitive and broadly effective chemical probe for uncovering C-RAF-driven proliferation phenotypes across diverse cancer histologies.

Structure-Activity Relationship (SAR) Studies for Quinoline-Based C-RAF Inhibitors

Utilize C-RAF kinase-IN-1 (compound 1l) as a benchmark compound in SAR campaigns focused on the quinoline scaffold. Its well-characterized IC50 of 193 nM against C-RAF [1] and its comparative selectivity profile provide a quantitative baseline for evaluating new analogs. Its potency tier—less than advanced clinical candidates like PLX8394 (23 nM) but greater than early leads—makes it a valuable reference point for optimizing both potency and selectivity [1].

Application
Selection Property
Validation Focus
C-RAF isoform-selective pathway studies
Selectivity profile vs. pan-RAF inhibitors
C-RAF-dependent MAPK endpoint review
Cancer cell-line panel screening
Antiproliferative response comparison context
Cell-model endpoint review across histologies
Quinoline-based inhibitor SAR studies
C-RAF inhibition potency benchmark
Potency and selectivity endpoint comparison

Technical Documentation Hub

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